molecular formula C26H25ClN2O2 B12144696 2-(4-Chlorophenyl)-7-methoxy-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-7-methoxy-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12144696
M. Wt: 432.9 g/mol
InChI Key: MASKWKLWSWQJQG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methoxy-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7-methoxy-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Cyclization to form the benzoxazine ring: This step involves the reaction of the pyrazole intermediate with ortho-substituted phenols in the presence of a suitable catalyst.

    Introduction of substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-7-methoxy-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7-methoxy-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Shares structural similarities but lacks the pyrazolo[1,5-c][1,3]benzoxazine core.

    2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Contains a different heterocyclic core but similar substituents.

    4-(4-Chlorophenyl)-2-(4-methoxyphenyl)thiazole: Features a thiazole ring instead of the pyrazolo[1,5-c][1,3]benzoxazine core.

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-7-methoxy-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of the pyrazolo[1,5-c][1,3]benzoxazine core, along with the specific substituents, makes this compound a valuable scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C26H25ClN2O2

Molecular Weight

432.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxy-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H25ClN2O2/c1-16(2)17-7-9-19(10-8-17)26-29-23(21-5-4-6-24(30-3)25(21)31-26)15-22(28-29)18-11-13-20(27)14-12-18/h4-14,16,23,26H,15H2,1-3H3

InChI Key

MASKWKLWSWQJQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

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